5-Nitro-2-furaldehyde diacetate

Description

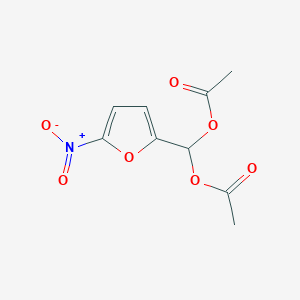

Structure

3D Structure

Propriétés

IUPAC Name |

[acetyloxy-(5-nitrofuran-2-yl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO7/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXKWKJCZNRMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020946 | |

| Record name | 5-Nitro-2-furanmethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-55-7 | |

| Record name | 5-Nitrofurfural diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-furanmethanediol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrofurfural diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanediol, 1-(5-nitro-2-furanyl)-, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitro-2-furanmethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrofurfurylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITRO-2-FURANMETHANEDIOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0X1KNE3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-furaldehyde diacetate: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furaldehyde diacetate, a stable crystalline solid, serves as a pivotal intermediate in the synthesis of a variety of biologically active compounds. Belonging to the nitrofuran class of chemicals, it is a key precursor for the production of pharmaceuticals, particularly antimicrobial agents, and has applications in the development of agrochemicals and specialty dyes. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of the signaling pathways associated with the biological activity of its derivatives.

Chemical and Physical Properties

This compound is characterized by the presence of a 5-nitrofuran ring, a foundational moiety for the antimicrobial activity of many of its derivatives. The diacetate group serves as a protecting group for the aldehyde functionality, enhancing the compound's stability.

| Property | Value | Reference(s) |

| IUPAC Name | [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate (B1210297) | [1] |

| Synonyms | 5-Nitrofurfural diacetate, 2-(Diacetoxymethyl)-5-nitrofuran, 5-Nitrofurfurylidene diacetate | [1] |

| CAS Number | 92-55-7 | [2] |

| Molecular Formula | C₉H₉NO₇ | [2] |

| Molecular Weight | 243.17 g/mol | [2] |

| Appearance | White to yellow or orange crystalline powder | |

| Melting Point | 85–93 °C | [3][4] |

| Boiling Point | ~386 °C (estimate) | [5] |

| Solubility | Soluble in ethanol | [3] |

| Purity | Typically >97% (GC) |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the furan (B31954) ring, the methine proton of the diacetoxymethyl group, and the methyl protons of the two acetate groups. The aromatic protons will appear in the downfield region, while the acetate protons will be upfield. |

| IR | Characteristic absorption bands for the C=O stretching of the ester groups, the C-O stretching of the acetate and furan moieties, and the symmetric and asymmetric stretching of the nitro group. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of acetate groups and other fragments. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[3][5]

Materials:

-

Acetic anhydride

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Sodium hydroxide (B78521) solution (10%)

-

Ethanol (anhydrous)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0 °C, slowly add a pre-mixed solution of concentrated nitric acid and a catalytic amount of concentrated sulfuric acid to acetic anhydride.

-

To this stirred mixture, add freshly distilled furfural dropwise over a period of 45 minutes, ensuring the temperature is maintained at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for an additional hour.

-

After the reaction is complete, pour the mixture into ice water and stir at room temperature for 30 minutes to facilitate the precipitation of the crude product.

-

Adjust the pH of the mixture to approximately 2.5 using a 10% sodium hydroxide solution.

-

Heat the mixture to 50 °C for one hour.

-

Cool the reaction mixture to room temperature.

-

Collect the white precipitate by filtration and wash it thoroughly with water.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot anhydrous ethanol.[3]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum. The expected melting point of the purified product is in the range of 90-93 °C.[3][4]

Biological Activity and Signaling Pathways

This compound itself is primarily a synthetic intermediate. However, the broader class of nitrofurans, for which it is a precursor, exhibits significant antimicrobial activity. The mechanism of action is generally understood to involve the enzymatic reduction of the nitro group within the bacterial cell.

This process is initiated by bacterial nitroreductases, which are flavoproteins. The reduction generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamine (B1172632) derivatives. These reactive species are non-specific in their targets and can cause widespread cellular damage, leading to bacterial cell death. The multifaceted nature of this attack is believed to be a key reason for the low incidence of acquired bacterial resistance to nitrofurans.

The primary cellular targets of these reactive intermediates include:

-

Bacterial DNA: The intermediates can cause DNA strand breakage and other lesions, inhibiting DNA replication and repair mechanisms.[6]

-

Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis, a critical process for bacterial viability.[6]

-

Metabolic Enzymes: Key enzymes involved in cellular respiration and metabolism can be inhibited, leading to a shutdown of essential cellular functions.[6]

The following diagram illustrates the proposed mechanism of action for nitrofurans.

Caption: Proposed mechanism of action of nitrofurans.

The following diagram outlines a general experimental workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and purification, combined with the significant biological activity of its derivatives, make it a compound of high interest in medicinal chemistry and materials science. A thorough understanding of its chemical properties and the underlying mechanisms of action of the broader nitrofuran class is essential for the rational design and development of novel therapeutic agents and other advanced materials.

References

- 1. 5-Nitro-2-furanmethanediol diacetate | C9H9NO7 | CID 7097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]

- 5. This compound | 92-55-7 [chemicalbook.com]

- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of 5-Nitro-2-furaldehyde Diacetate

This technical guide provides a comprehensive overview of the synthesis pathways for 5-Nitro-2-furaldehyde (B57684) diacetate, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

5-Nitro-2-furaldehyde diacetate, also known as 5-nitrofurfural diacetate, is a versatile compound widely utilized in organic synthesis.[1][2] Its nitrofuran moiety enhances its reactivity, making it a valuable precursor for the development of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] This guide details the primary synthesis routes, experimental protocols, and key reaction parameters.

Synthesis Pathways

The synthesis of this compound is primarily achieved through the nitration of a furan (B31954) derivative. The two main starting materials for this synthesis are 2-furaldehyde or its diacetate derivative, 2-furaldehyde diacetate. The core of the synthesis involves the introduction of a nitro group at the 5-position of the furan ring.

Pathway 1: Nitration of 2-Furaldehyde Diacetate

A common and well-documented method involves the direct nitration of 2-furaldehyde diacetate. This pathway is a two-step process starting from 2-furaldehyde, which is first converted to its diacetate, followed by nitration.

Caption: Synthesis from 2-Furaldehyde via its diacetate.

Pathway 2: Direct Nitration of 2-Furaldehyde

An alternative approach involves the direct nitration of 2-furaldehyde in the presence of acetic anhydride. In this "one-pot" synthesis, the aldehyde group is protected in situ by forming the diacetate, which is then immediately nitrated.

Caption: One-pot synthesis from 2-Furaldehyde.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures found in the literature.

Preparation of 2-Furaldehyde Diacetate (Precursor for Pathway 1)

Procedure:

-

Mix 102 g (1 mole) of acetic anhydride with 0.1 ml of concentrated sulfuric acid in a 300-ml Claisen flask.

-

Cool the mixture to 10°C by swirling in an ice bath.

-

Add 96 g (1 mole) of recently distilled 2-furaldehyde over approximately 10 minutes, maintaining the temperature between 10–20°C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm spontaneously. The temperature will typically reach a maximum of about 35°C within 5 minutes.

-

Once the temperature has returned to room temperature (20–30 minutes), add 0.4 g of anhydrous sodium acetate.

-

Distill the mixture under reduced pressure. A fore-run is collected at 50–140°C/20 mm, followed by the product, 2-furaldehyde diacetate, which is collected at 140–142°C/20 mm. The product solidifies on cooling to a crystalline mass.

Synthesis of this compound from 2-Furaldehyde Diacetate (Pathway 1)

Procedure:

-

Prepare a nitrating mixture by adding 43.7 g of fuming nitric acid (d=1.5 g/ml) to 143 g of acetic anhydride at 0°C.[3]

-

Prepare a solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride.[3]

-

Add the 2-furaldehyde diacetate solution dropwise to the nitrating mixture over 30-40 minutes, ensuring the temperature does not exceed -5°C.[3]

-

Stir the mixture for 3 hours, then pour it onto ice.[3]

-

Neutralize the mixture with a 40% sodium hydroxide (B78521) solution with stirring until the separation of an oil is complete.[3]

-

Separate the aqueous layer. To the remaining oil, cautiously add an equal volume of pyridine (B92270) in small portions to recyclize the ring-opened intermediate.[3]

-

After warming for some time, dilute the mixture with 2-3 parts of ice-water by volume.[3]

-

Filter the resulting precipitate and wash it with dilute acetic acid and then water until it is free from pyridine.[3]

-

The crude this compound can be recrystallized from ethanol.[3]

One-Pot Synthesis of this compound from 2-Furaldehyde (Pathway 2)

Procedure:

-

Cool acetic anhydride to a temperature between -10° to +10° C.

-

Simultaneously and gradually add 2-furaldehyde (or a solution of it in acetic anhydride) and a mixture of nitric acid and sulfuric acid to the cooled acetic anhydride under constant stirring.[4]

-

Maintain the temperature of the reaction mixture between -10° to +10° C.[4]

-

After the addition is complete, treat the reaction mixture with water at a temperature of 0° to 15° C. The weight ratio of water to the initial acetic anhydride should be between 1:1.1 and 1.8:1.[4]

-

Neutralize the mixture with an alkali to a pH of 3.5 to 5 at a temperature between 0° to 25° C.[4]

-

Heat the mixture to a temperature between 45° to 55° C and maintain it for a period of time.[4]

-

Cool the mixture to isolate the crystalline product.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Reactant Quantities and Yields for Pathway 1

| Reactant | Quantity | Molar Ratio | Product | Yield | Melting Point (°C) | Reference |

| 2-Furaldehyde Diacetate | 49.5 g | 1 | This compound | 24.5 g (40%) | 85 (crude), 92.5 (recrystallized) | [3] |

| Fuming Nitric Acid | 43.7 g | ~3.5 | ||||

| Acetic Anhydride | 143 g + 51 g | ~12.7 |

Table 2: Reactant Quantities and Yields for Pathway 2 Variations

| Starting Material | Nitrating Agent | Catalyst | Acetic Anhydride | Yield | Melting Point (°C) | Reference |

| 2-Furaldehyde | Conc. Nitric Acid (8.6 mL) | Conc. Sulfuric Acid (0.06 mL) | 90 mL | Not specified | Not specified | [2] |

| Furfural (2.40 g) | Fuming Nitric Acid (2.02 g) | Sulfuric Acid (0.09 g) | 6.4 g | 79.4% | 88-90 | [4] |

| Furfural (2.40 g) | Fuming Nitric Acid (2.02 g) | Sulfuric Acid (0.09 g) | 7.7 g | 77.8% | 90-91 | [4] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through the nitration of either 2-furaldehyde or its diacetate derivative. The choice of pathway may depend on factors such as desired yield, purity requirements, and available starting materials. The one-pot synthesis from 2-furaldehyde offers a more streamlined process, while the two-step pathway allows for the isolation and purification of the intermediate, 2-furaldehyde diacetate. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity of the final product. This guide provides a solid foundation for the successful synthesis of this important chemical intermediate.

References

5-Nitro-2-furaldehyde Diacetate: A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-furaldehyde diacetate, a member of the nitrofuran class of compounds, is a versatile intermediate in the synthesis of nitrofuran antibiotics. While its direct and extensive mechanistic data are not widely published, its primary mode of action is understood through the well-established activities of the broader nitrofuran family. This technical guide synthesizes the current understanding of the antimicrobial mechanism of action of nitrofurans and applies it to this compound. Furthermore, it delves into a distinct and potent activity of this specific compound: the inhibition of platelet aggregation. This document provides a comprehensive overview of the compound's dual mechanisms, supported by data presentation, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Antimicrobial Mechanism of Action: A Nitrofuran Perspective

The antimicrobial activity of this compound is predicated on its identity as a nitrofuran. Nitrofurans are prodrugs, meaning they are inactive until metabolized within a target bacterial cell.[1] This activation is a key differentiator from mammalian cells and forms the basis of their selective toxicity.

The antimicrobial mechanism can be dissected into two critical stages:

1.1. Prodrug Activation by Bacterial Nitroreductases:

Upon entry into a bacterial cell, the 5-nitro group of the furan (B31954) ring is reduced by bacterial flavoenzymes known as nitroreductases.[1] These enzymes, which are absent in mammalian cells, catalyze the transfer of electrons to the nitro group, initiating a cascade of reactive intermediates.[2] This reduction is a crucial step for the compound's antibacterial effect.

1.2. Generation of Reactive Intermediates and Multi-Target Damage:

The enzymatic reduction of the nitrofuran moiety generates a series of highly reactive and short-lived electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1][2] These reactive species are non-specific in their action and can covalently bind to and inflict damage upon a wide array of cellular macromolecules. This multi-targeted assault is believed to be a significant factor in the low incidence of acquired bacterial resistance to nitrofurans.[1]

The primary cellular targets of these reactive intermediates include:

-

Deoxyribonucleic Acid (DNA): The reactive metabolites can cause DNA strand breaks and other lesions, thereby inhibiting DNA replication and repair mechanisms.[3]

-

Ribonucleic Acid (RNA) and Ribosomes: Damage to ribosomal proteins and RNA disrupts protein synthesis, a critical process for bacterial viability.[3]

-

Enzymes and Other Proteins: The non-specific binding to various proteins can inhibit key metabolic pathways within the bacterial cell.[4]

This multifaceted attack on essential cellular processes ultimately leads to bacterial cell death.

Signaling Pathway for Antimicrobial Action

Caption: Generalized antimicrobial mechanism of this compound.

Inhibition of Platelet Aggregation

Beyond its presumed antimicrobial properties, this compound has been identified as a potent inhibitor of primary ADP-induced platelet aggregation. This suggests a distinct mechanism of action that could be of interest in the context of cardiovascular research and drug development.

Studies have shown that the diacetate moiety is critical for this inhibitory effect. The proposed mechanism involves the modulation of intracellular signaling pathways that govern platelet activation and aggregation. While the precise molecular target for this inhibition has not been fully elucidated, it represents a significant and specific biological activity of this compound.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing the inhibition of ADP-induced platelet aggregation.

Quantitative Data

A comprehensive search of published literature did not yield specific quantitative data (e.g., Minimum Inhibitory Concentrations (MICs) against various bacterial strains or IC50 values for enzyme or platelet aggregation inhibition) for this compound. The available data primarily focuses on its derivatives or the broader class of nitrofurans. Researchers are encouraged to perform dose-response studies to determine these values for their specific applications.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - A General Protocol

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Materials:

-

This compound

-

Bacterial strains of interest (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Incubation: Inoculate the wells containing the serially diluted compound with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

ADP-Induced Platelet Aggregation Assay - A Representative Protocol

This protocol is based on standard light transmission aggregometry methods.

Materials:

-

This compound

-

Adenosine diphosphate (B83284) (ADP)

-

Human whole blood from healthy, consenting donors who have not taken anti-platelet medication.

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet aggregometer

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

-

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C.

-

Add a specific volume of PRP to the aggregometer cuvettes.

-

Add the desired concentration of this compound or vehicle control (e.g., DMSO) and incubate for a short period (e.g., 1-5 minutes).

-

Initiate the aggregation by adding a standard concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis: Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to that of the vehicle control.

Conclusion

This compound presents a dual mechanism of action. Its role as a nitrofuran suggests a broad-spectrum antimicrobial activity through the generation of reactive intermediates that damage multiple essential bacterial cellular components. This multi-targeted approach is a hallmark of the nitrofuran class and suggests a low propensity for resistance development. Concurrently, this compound demonstrates a potent and specific inhibitory effect on ADP-induced platelet aggregation, a mechanism that warrants further investigation for potential therapeutic applications in thrombosis and cardiovascular diseases. The lack of specific quantitative data for this compound highlights the need for further research to fully characterize its biological activity. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Core: A Technical Guide to the Applications of 5-Nitro-2-furaldehyde Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furaldehyde (B57684) diacetate is a versatile synthetic intermediate, playing a crucial role in the development of a diverse range of biologically active compounds. Its stable, crystalline form and reactivity make it a valuable precursor in medicinal chemistry and other fields. This technical guide provides an in-depth overview of the primary applications of 5-Nitro-2-furaldehyde diacetate, with a focus on its role in the synthesis of pharmaceutical agents. Detailed experimental protocols, quantitative biological data of its derivatives, and visual representations of synthetic pathways are presented to support research and development endeavors.

Core Applications of this compound

The principal utility of this compound lies in its function as a stable precursor to 5-nitro-2-furaldehyde, a key building block for various therapeutic agents. The diacetate group serves as a protecting group for the aldehyde functionality, enhancing the compound's stability and facilitating its handling and storage. Upon hydrolysis, the reactive aldehyde is regenerated for subsequent synthetic transformations.

The major applications of this compound include:

-

Pharmaceutical Synthesis: It is a cornerstone in the production of nitrofuran-class antibiotics. The 5-nitrofuran moiety is a well-established pharmacophore responsible for the antimicrobial activity of these drugs. Notable examples of pharmaceuticals synthesized from this intermediate include:

-

Furazolidone: An antibacterial and antiprotozoal agent.

-

Nitrofurazone: A topical anti-infective agent.

-

Nifuroxazide: An oral intestinal antiseptic.

-

Derivatives with potential anticancer and antitubercular activities.[1]

-

-

Agrochemicals: The compound serves as an intermediate in the synthesis of certain pesticides and herbicides.[2]

-

Dyes and Pigments: It is utilized in the manufacturing of various colorants.[3]

-

Polymer Chemistry: It finds application in the production of specialized polymers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2-furaldehyde diacetate. Several methods have been reported, with variations in reagents and reaction conditions.

Experimental Protocol: Synthesis from 2-Furaldehyde Diacetate[4]

Materials:

-

2-Furaldehyde diacetate

-

Acetic anhydride (B1165640)

-

Fuming nitric acid (d=1.5 g/ml)

-

Ice

-

40% Sodium hydroxide (B78521) solution

-

Dilute acetic acid

-

Ethanol

Procedure:

-

A mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid is prepared at 0°C.

-

A solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride is added dropwise to the nitrating mixture over 30-40 minutes, maintaining the temperature below -5°C.

-

The reaction mixture is stirred for 3 hours.

-

The mixture is then poured onto ice and treated with a 40% sodium hydroxide solution with stirring until the separation of an oil is complete.

-

The aqueous layer is removed, and an equal volume of pyridine is cautiously added to the oil in small portions to facilitate the recyclization of the ring-opened intermediate.

-

After warming for a period, the mixture is diluted with 2-3 parts of ice-water by volume.

-

The resulting precipitate is collected by filtration and washed with dilute acetic acid, followed by water, until free of pyridine.

-

The crude this compound is recrystallized from ethanol.

Yield: Approximately 40% of the crude product.

Physical Properties:

| Property | Value |

| Appearance | Very light yellow crystalline powder |

| Melting Point | 92.5°C (recrystallized) |

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Bioactive Molecules

This compound is a precursor to a wide array of derivatives, primarily through the condensation of the corresponding aldehyde with various amines and hydrazines to form Schiff bases and hydrazones.

General Synthetic Scheme for Derivatives

The general pathway involves the initial hydrolysis of this compound to 5-nitro-2-furaldehyde, which is then reacted with a suitable nucleophile.

Caption: General synthetic pathway to bioactive derivatives.

Quantitative Biological Data of Derivatives

The following tables summarize the in vitro biological activities of various derivatives synthesized from 5-Nitro-2-furaldehyde.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitrofuran Derivatives against various bacterial strains.

| Compound ID | Derivative Type | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | Reference |

| Nitrofurantoin | Hydantoin | 32 | 16 | >128 | [4] |

| Furazolidone | Oxazolidinone | 3.125 | >50 | >50 | [5] |

| Compound 1 | Hydroxylated Furazolidone | 1.5625 | >50 | >50 | [5] |

| Compound 18 | Methylated Nitrofurantoin | 25 | 6.25 | >50 | [5] |

| Hybrid 6 | Isatin Hybrid | 1 (MRSA) | - | - | [1] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Anticancer Activity

Table 2: IC50 Values of 5-Nitrofuran-Isatin Hybrids against Human Colon Cancer Cell Line HCT 116. [1]

| Compound ID | IC50 (μM) |

| 2 | 8.8 |

| 5 | 2.15 |

| 6 | 1.98 |

| 7 | 1.62 |

Detailed Experimental Protocols for Derivative Synthesis

Synthesis of 5-Nitro-2-furfurylidene Derivatives (General Procedure)[7]

Materials:

-

5-Nitro-2-furaldehyde

-

Appropriate 2-aminobenzothiazole (B30445) derivative

-

Acetylglycine or Benzoylglycine

-

Sodium acetate (B1210297)

-

Acetic anhydride

Procedure for Azalactone Intermediate Synthesis:

-

A mixture of acetylglycine or benzoylglycine (3.45 mmol), 5-nitro-2-furaldehyde (3.54 mmol), sodium acetate (3.6 mmol), and acetic anhydride (6 mL) is heated under reflux for 2 hours.

-

The solution is cooled to room temperature, and isopropanol (B130326) (20 mL) is added.

-

The mixture is cooled in a freezer for 24 hours.

-

The solid product (azalactone) is filtered and recrystallized from ethanol.

Procedure for Final Derivative Synthesis:

-

The synthesized azalactone is reacted with the appropriate 2-aminobenzothiazole derivative in 1,4-dioxane under reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Conclusion

This compound is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. Its stability and utility as a precursor to the highly reactive 5-nitro-2-furaldehyde make it an invaluable tool for the development of new therapeutic agents. The data and protocols presented in this guide underscore its significance and provide a foundation for further research and innovation in the synthesis of novel bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitro-2-furaldehyde diacetate (CAS 92-55-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-2-furaldehyde (B57684) diacetate (CAS No. 92-55-7), a key chemical intermediate. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and subsequent conversion to nitrofurazone, and describes its known biological mechanisms of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Chemical and Physical Properties

5-Nitro-2-furaldehyde diacetate, also known as 5-nitrofurfural diacetate, is a stable crystalline solid that serves as a crucial precursor in the synthesis of various pharmaceuticals, particularly nitrofuran antibiotics.[1][2] Its chemical structure, featuring a nitro group on the furan (B31954) ring, is fundamental to the biological activity of its derivatives.[3][4]

General Properties

| Property | Value | Reference(s) |

| CAS Number | 92-55-7 | [1] |

| Molecular Formula | C₉H₉NO₇ | [1][5] |

| Molecular Weight | 243.17 g/mol | [1][5] |

| IUPAC Name | [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate (B1210297) | [5] |

| Synonyms | 5-Nitrofurfural diacetate, 2-(Diacetoxymethyl)-5-nitrofuran, 5-Nitrofurfurylidene diacetate | [1][5] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 87 - 93 °C | [1][2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. | [3] |

Spectroscopic Data

| Technique | Data Description | Reference(s) |

| ¹H NMR | Spectra available, characteristic peaks include those for acetate protons and furan ring protons. A representative spectrum shows: 2.18 (s, 6H, CH₃), signals for the furan ring protons are also present. | [5][6][7] |

| Infrared (IR) | Spectra available, characteristic peaks include: 1710 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1520 & 1350 cm⁻¹ (NO₂). | [5][7][8] |

| Mass Spectrometry (MS) | GC-MS data available, confirming the molecular weight. | [5] |

| UV-VIS | Spectra available. | [5] |

Safety and Toxicity

| Hazard Information | Details | Reference(s) |

| GHS Classification | Warning: Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects. | [5][9] |

| Hazard Statements | H302, H312, H332, H341 | [5] |

| LD50/LC50 | Not available. Toxicological properties have not been fully investigated. | [10] |

| Storage | Store in a cool (2-8 °C), dry, well-ventilated place in a tightly sealed, light-resistant container. | [1][11] |

Experimental Protocols

Synthesis of this compound

This protocol describes the nitration of 2-furaldehyde followed by in-situ acetylation. The aldehyde group of furfural (B47365) must be protected before nitration.[8]

Materials:

-

Acetic anhydride (B1165640)

-

Concentrated Nitric Acid (95%)

-

Concentrated Sulfuric Acid (98%)

-

2-Furaldehyde (freshly distilled)

-

Ice

-

10% Sodium Hydroxide (NaOH) solution

-

Anhydrous ethanol

Procedure: [12]

-

Prepare a nitrating mixture by slowly adding a premixed solution of concentrated nitric acid (8.6 mL) and concentrated sulfuric acid (0.06 mL) to acetic anhydride (90 mL) with stirring at 0 °C.

-

To the above mixture, add freshly distilled 2-furaldehyde (10.4 mL) dropwise over 45 minutes, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Upon completion, pour the mixture into water (100 mL) and stir at room temperature for 30 minutes to facilitate the precipitation of the product.

-

Adjust the pH of the mixture to approximately 2.5 using a 10% NaOH solution.

-

Heat the mixture to 50 °C for 1 hour.

-

Cool the solution to room temperature. Collect the resulting white precipitate by filtration.

-

Wash the precipitate with water.

-

Recrystallize the crude product from anhydrous ethanol and dry to obtain pure this compound.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Synthesis of Nitrofurazone from this compound

This protocol details the conversion of this compound to the antibacterial agent Nitrofurazone (5-nitro-2-furaldehyde semicarbazone). The reaction involves the hydrolysis of the diacetate and subsequent condensation with semicarbazide (B1199961) hydrochloride in a one-pot process.[13]

Materials:

-

This compound (243 g)

-

Semicarbazide hydrochloride (111.5 g)

-

Sulfuric acid (100 mL)

-

Ethyl alcohol (200 mL)

-

Water (1700 mL)

Procedure: [13]

-

In a 5-liter, 3-necked round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, combine water (1700 mL), ethyl alcohol (200 mL), and sulfuric acid (100 mL).

-

To this acidic solution, add semicarbazide hydrochloride (111.5 g) and this compound (243 g).

-

Begin stirring and heat the mixture on a steam bath until the internal temperature reaches 85 °C.

-

Once the temperature reaches 85 °C, remove the heat source. The exothermic reaction will proceed without external heating.

-

Continue stirring for approximately one hour, or until the temperature of the mixture falls below 75 °C.

-

Cool the reaction mixture to 20 °C with continued stirring.

-

Collect the crystalline product by suction filtration.

-

Wash the crystals on the filter with cold water (800 mL) followed by ethyl alcohol (200 mL).

-

Dry the product. The expected yield is approximately 194 g (98%).

Workflow Diagram:

Caption: One-pot synthesis of Nitrofurazone from its diacetate precursor.

Mechanism of Action and Biological Activity

The primary utility of this compound is as a precursor to nitrofuran drugs. The biological activity of these drugs is derived from the 5-nitrofuran moiety.[14]

Antibacterial Mechanism

Nitrofurans are prodrugs that require intracellular activation by bacterial enzymes. This mechanism is a key reason for their selective toxicity towards bacteria.

-

Prodrug Activation: Inside the bacterial cell, bacterial nitroreductases (such as NfsA and NfsB) reduce the 5-nitro group of the furan ring. This activation step is crucial and does not occur in mammalian cells, which lack these specific enzymes.[2][15]

-

Generation of Reactive Intermediates: The reduction process generates a series of highly reactive and toxic electrophilic intermediates, including nitroso and hydroxylamino derivatives. These can also lead to the production of reactive oxygen species (ROS) like superoxide (B77818) radicals.[15][16]

-

Multi-Target Damage: These reactive intermediates are non-specific and cause widespread cellular damage by covalently binding to bacterial macromolecules. They are known to inhibit enzymes in the citric acid cycle, damage bacterial DNA leading to strand breakage, and bind to ribosomal proteins, thereby inhibiting the synthesis of DNA, RNA, and proteins.[2][15] This multi-targeted approach is thought to contribute to the low incidence of acquired bacterial resistance.

Signaling Pathway Diagram:

Caption: Activation and multi-target action of nitrofuran antibiotics.

Other Biological Activities

-

Platelet Aggregation Inhibition: this compound has been identified as a potent inhibitor of primary ADP-induced platelet aggregation. Studies indicate that the diacetate moiety, in combination with the 5-nitrofuran group, is critical for this activity, suggesting it can functionally replace the diketoimidazole moiety of the known inhibitor nitrofurantoin.[4][14] The precise signaling pathway for this inhibition is not fully elucidated.

References

- 1. prepchem.com [prepchem.com]

- 2. karger.com [karger.com]

- 3. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of platelet aggregation by this compound with observations on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Nitro-2-furanmethanediol diacetate | C9H9NO7 | CID 7097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(92-55-7) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. cpachem.com [cpachem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. This compound | 92-55-7 [chemicalbook.com]

- 13. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

Physical and chemical properties of 5-Nitro-2-furaldehyde diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Nitro-2-furaldehyde diacetate, a versatile compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its nitrofuran moiety enhances its reactivity, making it a valuable intermediate in the development of biologically active compounds.[1]

Chemical Identity and Structure

This compound, also known as 5-nitrofurfural diacetate, is chemically identified as [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate.[2][3]

Molecular Structure: The structure consists of a furan (B31954) ring substituted with a nitro group at the 5-position and a diacetoxymethyl group at the 2-position.

Canonical SMILES: CC(=O)OC(OC(C)=O)C1=CC=C(O1)--INVALID-LINK--=O[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing key data for laboratory and research applications.

Table 1: Physical Properties

| Property | Value | Source |

| Appearance | White to yellow or orange crystalline powder.[1][2][4] | Chem-Impex, Thermo Scientific, Echemi |

| Melting Point | 85.0 - 93 °C[1][2][4][5][6] | Various |

| Boiling Point | 310.3 °C at 760 mmHg | Echemi[4] |

| Density | 1.4 ± 0.1 g/cm³ | Echemi[4] |

| Flash Point | 141.5 ± 27.9 °C | Echemi[4] |

| Refractive Index | 1.510 | Echemi[4] |

| Solubility | Information not widely available in provided search results. | |

| Storage Conditions | Store at 2 - 8 °C in a refrigerator.[1][4] Keep in a dark, dry, and sealed container.[5] | Chem-Impex, Echemi, ChemicalBook |

Table 2: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| IUPAC Name | [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate | PubChem[3] |

| Synonyms | 2-(Diacetoxymethyl)-5-nitrofuran, 5-Nitrofurfural diacetyl acetal, 5-Nitrofurfurylidene diacetate[1] | Chem-Impex, TCI America |

| CAS Number | 92-55-7[1][2] | Chem-Impex, Thermo Scientific |

| Molecular Formula | C₉H₉NO₇[1][2] | Chem-Impex, Thermo Scientific |

| Molecular Weight | 243.17 g/mol [1][3] | Chem-Impex, PubChem |

| InChI Key | HSXKWKJCZNRMJO-UHFFFAOYSA-N[2] | Thermo Scientific |

| PubChem CID | 7097[1] | Chem-Impex |

Chemical Stability and Reactivity

This compound is stable under normal storage conditions.[6] However, it is susceptible to degradation under certain environmental stresses.

-

Incompatible Materials: It is incompatible with oxidizing agents, strong acids, and strong bases.[6]

-

Conditions to Avoid: Incompatible products should be avoided.[6]

-

Hazardous Decomposition Products: Upon decomposition, it can produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6]

-

Degradation: Studies have shown that high temperature is a major factor in its degradation.[7] The primary degradation product is 5-nitro-2-furaldehyde.[7] While packaging in a brown bottle offers some protection from strong light, it does not protect against high humidity.[7]

Experimental Protocols

A common method for the synthesis of this compound involves the nitration of 2-furaldehyde followed by acetalization. The following is a generalized protocol based on literature.[8][9]

Materials:

-

2-Furaldehyde

-

Acetic anhydride (B1165640)

-

Concentrated nitric acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium hydroxide (B78521) solution

-

Ethanol (B145695) (for recrystallization)

-

Ice

Procedure:

-

A premixed solution of concentrated nitric acid and a catalytic amount of concentrated sulfuric acid is slowly added to acetic anhydride at 0 °C with stirring.[8]

-

Freshly distilled 2-furaldehyde is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.[8]

-

The mixture is stirred for a period at 0 °C.[8]

-

Upon completion, water is added to the mixture and stirred to precipitate the product.[8]

-

The pH is adjusted to approximately 2.5 with a sodium hydroxide solution, and the mixture is heated.[8]

-

After cooling, the crude product is collected by filtration and washed with water.[8]

-

The crude product is then recrystallized from anhydrous ethanol and dried to yield pure this compound.[8][9]

The purity and identity of this compound can be determined by several analytical techniques:

-

Gas Chromatography (GC): Used to assess the purity of the compound.[1]

-

High-Performance Liquid Chromatography (HPLC): Employed to analyze impurities and degradation products.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry coupled with HPLC (HPLC-HRMS) is used for structural elucidation of impurities.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are available for structural confirmation.[3]

-

Infrared (IR) Spectroscopy: FTIR spectra can be used for functional group analysis.[3]

-

UV-Visible Spectroscopy: UV-VIS spectra are also available for characterization.[3]

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is notably used in the production of furan-based anti-infective agents such as furazolidone (B1674277) and nitrofurazone.[10] Its applications also extend to the synthesis of dyes and pigments.[1]

Safety and Handling

This compound is considered hazardous.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[3][6] It is also suspected of causing genetic defects.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[6][11]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[6] For skin contact, wash off with plenty of water.[6] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and do NOT induce vomiting.[12] Seek medical attention in all cases of exposure.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. A18169.36 [thermofisher.com]

- 3. 5-Nitro-2-furanmethanediol diacetate | C9H9NO7 | CID 7097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Degradation Impurities Study of National Reference Standards of this compound [journal11.magtechjournal.com]

- 8. This compound | 92-55-7 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Quzhou Weirong Pharmaceutical & Chemical Co., Ltd--5-Nitrofurfural Diacetate92-55-7 [qzweirong.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound, 97% 500 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

An In-depth Technical Guide to 5-Nitro-2-furaldehyde Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-2-furaldehyde (B57684) diacetate, a key chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. The document details its chemical structure, physicochemical properties, synthesis protocols, and known biological significance, presenting the information in a manner accessible to researchers and professionals in drug development and organic synthesis.

Chemical Structure and Properties

5-Nitro-2-furaldehyde diacetate, also known as 2-(Diacetoxymethyl)-5-nitrofuran, is a nitrofuran derivative characterized by a furan (B31954) ring substituted with a nitro group at the 5-position and a diacetoxymethyl group at the 2-position.

Structural Formula:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₉H₉NO₇ | [1] |

| Molecular Weight | 243.17 g/mol | [2][1][3] |

| IUPAC Name | [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate | [3][4] |

| CAS Number | 92-55-7 | [2][1] |

| Appearance | White to yellow or orange crystalline powder | [1] |

| Melting Point | 85 - 93 °C | [1][5][6] |

| Boiling Point | 310.3 °C at 760 mmHg | [7] |

| SMILES | CC(=O)OC(C1=CC=C(O1)--INVALID-LINK--[O-])OC(=O)C | [3][4][8] |

| InChI Key | HSXKWKJCZNRMJO-UHFFFAOYSA-N | [3][4][8] |

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound is a well-documented process in organic chemistry literature. The most common method involves the nitration of 2-furaldehyde diacetate.

Synthesis of this compound:

A widely cited method for the synthesis of this compound involves the nitration of 2-furaldehyde diacetate using a mixture of fuming nitric acid and acetic anhydride (B1165640), often with concentrated sulfuric acid as a catalyst.[6][9]

Detailed Experimental Protocol:

-

Preparation of the Nitrating Mixture: A mixture of 143 grams of acetic anhydride and 43.7 grams of fuming nitric acid (d=1.5 g/ml) is prepared and cooled to 0°C.[6]

-

Addition of Substrate: A solution of 49.5 grams of 2-furaldehyde diacetate in 51 grams of acetic anhydride is added dropwise to the nitrating mixture over 30-40 minutes, ensuring the temperature is maintained below -5°C.[6]

-

Reaction: The mixture is stirred for 3 hours at a controlled temperature.[6]

-

Work-up: The reaction mixture is then poured onto ice. An equal volume of pyridine (B92270) is cautiously added in small portions to the resulting oil to facilitate the recyclization of any ring-opened intermediates.[6]

-

Isolation and Purification: After warming for a period and subsequent dilution with 2-3 volumes of ice-water, the precipitated product is filtered. The crude product is washed with dilute acetic acid and then water until it is free of pyridine.[6] Recrystallization from ethanol (B145695) yields purified this compound with a melting point of 92.5°C.[6]

A variation of this protocol adjusts the timing and addition of concentrated sulfuric acid to improve the yield and allows for the recycling of the mother liquor, making the process more efficient for industrial applications.[9]

Characterization:

The structure and purity of this compound are typically confirmed using a variety of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the chemical structure by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.[3][8]

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[3][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the nitro group (NO₂) and the ester carbonyl groups (C=O).[3]

Biological Significance and Applications

This compound is a versatile intermediate with significant applications in the pharmaceutical and chemical industries.

Pharmaceutical Intermediate:

It serves as a crucial precursor in the synthesis of several antibacterial and antiprotozoal drugs. Notably, it is a key starting material for the production of:

-

Nitrofurantoin: A widely used antibiotic for treating urinary tract infections.[11]

-

Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.[12]

The biological activity of these nitrofuran drugs is attributed to their mechanism of action. Inside the bacterial cell, the nitro group is reduced by bacterial nitroreductases to form highly reactive intermediates. These intermediates can then damage microbial DNA, ribosomes, and other critical cellular components, leading to cell death.[13]

Other Applications:

Beyond its role in pharmaceuticals, this compound is also utilized in:

-

Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]

-

Dyes and Pigments: The compound serves as a reagent in the preparation of various dyes.[1][14]

-

Material Science: It is employed in the development of specialty polymers and other novel materials.[1]

A study has also reported that this compound itself is a potent inhibitor of primary ADP-induced platelet aggregation, suggesting potential direct pharmacological activity.[11]

Logical Workflow for Synthesis

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant interest due to its central role as a building block in the synthesis of important pharmaceuticals and other industrial chemicals. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and professionals working in the fields of medicinal chemistry, organic synthesis, and drug development. The information presented in this guide provides a solid foundation for further investigation and application of this versatile chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 92-55-7 [chemicalbook.com]

- 3. 5-Nitro-2-furanmethanediol diacetate | C9H9NO7 | CID 7097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound(92-55-7) 1H NMR spectrum [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 2-(Diacetoxymethyl)-5-nitrofuran [webbook.nist.gov]

- 11. Inhibition of platelet aggregation by this compound with observations on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation Impurities Study of National Reference Standards of this compound [journal11.magtechjournal.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

Synthesis of 5-Nitro-2-furaldehyde Diacetate from Furfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Nitro-2-furaldehyde (B57684) diacetate, a key intermediate in the production of various pharmaceutical and antimicrobial compounds. The document outlines the primary synthetic routes from furfural (B47365), providing detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction

5-Nitro-2-furaldehyde diacetate is a crucial precursor for the synthesis of nitrofuran drugs, which exhibit a broad spectrum of antibacterial and antiprotozoal activities. The compound is typically synthesized from furfural, a bio-based platform chemical derived from lignocellulosic biomass. The synthesis involves the introduction of a nitro group at the 5-position of the furan (B31954) ring and the protection of the aldehyde group as a diacetate. This guide explores the prevalent methodologies for achieving this transformation, focusing on reaction conditions, yields, and procedural details.

Synthetic Pathways

The synthesis of this compound from furfural can be broadly categorized into two main approaches:

-

One-Step Synthesis: Direct nitration and acetylation of furfural in a single reaction vessel.

-

Two-Step Synthesis: Initial conversion of furfural to 2-furaldehyde diacetate, followed by its nitration.

The choice of pathway often depends on factors such as desired yield, purity, and scalability.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound.

Table 1: One-Step Synthesis of this compound from Furfural

| Reactants (Molar Ratio) | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Furfural : Nitric Acid : Acetic Anhydride (B1165640) (1 : 1.5 : 7.6) | None | Acetic Anhydride | < 40 | 0.5 h | 50 | [1] |

| Furfural : Nitric Acid : Acetic Anhydride (1 : 1.3 : 3) | Sulfuric Acid (0.036 eq) | Acetic Anhydride / Dichloromethane (B109758) | 0 to +10 | Not Specified | 79.4 | [2] |

| Furfural : Nitric Acid : Acetic Anhydride (1 : 1.3 : 4) | Sulfuric Acid (0.041 eq) | Acetic Anhydride | -5 | Not Specified | 78.8 | [2] |

| Furfural : Nitric Acid : Acetic Anhydride (1 : 1.54 : 4.6) | Concentrated Sulfuric Acid | Acetic Anhydride | -10 | Not Specified | Not Specified | [3] |

Table 2: Two-Step Synthesis via 2-Furaldehyde Diacetate

| Step | Reactants (Molar Ratio) | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1. Acylation | Furfural : Acetic Anhydride (1 : 1) | Sulfuric Acid | None | 10 - 35 | 0.5 h | 65-70 | Organic Syntheses |

| 2. Nitration | 2-Furaldehyde diacetate : Fuming Nitric Acid : Acetic Anhydride (1 : 2.8 : 5.7) | None | Acetic Anhydride | < -5 | 3 h | 40 | [4] |

Experimental Protocols

One-Step Synthesis from Furfural

This protocol is based on the procedure described in U.S. Patent 4,052,419.[2]

Materials:

-

Furfural

-

Acetic Anhydride

-

Fuming Nitric Acid

-

Sulfuric Acid

-

Dichloromethane

-

Crushed Ice

-

25% Aqueous Sodium Hydroxide (B78521) Solution

Procedure:

-

A mixture of 7.7 g (0.075 M) of acetic anhydride and 10 ml of dichloromethane is cooled to a temperature between 0°C and +10°C in a reaction vessel equipped with a stirrer and cooling means.[2]

-

Simultaneously and dropwise, add 2.40 g (0.025 M) of furfural and a mixture of 2.02 g (0.032 M) of fuming nitric acid and 0.09 g (0.0009 M) of sulfuric acid to the cooled acetic anhydride solution with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature within the specified range.[2]

-

After the addition is complete, the reaction mixture, containing the intermediate 5-nitro-2-acetoxy-2,5-dihydrofurfural diacetate, is treated with 11 g of crushed ice with stirring to decompose the excess acetic anhydride, while maintaining the temperature between 2°C and 4°C.[2]

-

The mixture is then neutralized with a 25% aqueous solution of sodium hydroxide to a pH of 3.5 to 5 at a temperature between 0°C and 25°C.[2]

-

The neutralized mixture is heated to and maintained at a temperature between 45°C and 55°C for a period to complete the conversion to this compound.[2]

-

The resulting precipitate is filtered, washed with water, and dried to yield this compound.[2]

Two-Step Synthesis via 2-Furaldehyde Diacetate

This protocol involves the initial synthesis of 2-furaldehyde diacetate, followed by its nitration.

This procedure is adapted from Organic Syntheses.

Materials:

-

Furfural, recently distilled

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Anhydrous Sodium Acetate (B1210297)

Procedure:

-

In a flask, mix 102 g (1 mole) of acetic anhydride and 0.1 ml of concentrated sulfuric acid.

-

Cool the mixture to 10°C in an ice bath.

-

Slowly add 96 g (1 mole) of recently distilled furfural over approximately 10 minutes, maintaining the temperature between 10-20°C.

-

Remove the cooling bath and allow the reaction to warm spontaneously. The temperature will typically rise to about 35°C.

-

After the mixture has cooled to room temperature, add 0.4 g of anhydrous sodium acetate to neutralize the sulfuric acid catalyst.

-

Distill the mixture under reduced pressure. Collect the product at 140–142°C/20 mm. The expected yield is 129–139 g (65–70%).

This procedure is based on the method described by PrepChem.[4]

Materials:

-

2-Furaldehyde diacetate

-

Acetic Anhydride

-

Fuming Nitric Acid (d=1.5 g/ml)

-

Ice

-

40% Sodium Hydroxide Solution

-

Dilute Acetic Acid

Procedure:

-

Prepare a nitrating mixture by combining 143 grams of acetic anhydride and 43.7 grams of fuming nitric acid at 0°C.[4]

-

A solution of 49.5 grams of 2-furaldehyde diacetate in 51 grams of acetic anhydride is added dropwise to the nitrating mixture over 30-40 minutes, ensuring the temperature does not exceed -5°C.[4]

-

The mixture is stirred for 3 hours at this temperature.[4]

-

The reaction mixture is then poured onto ice and treated with a 40% sodium hydroxide solution with stirring until the separation of an oil is complete.[4]

-

The aqueous layer is removed, and an equal volume of pyridine is cautiously added in small portions to the oil to facilitate the recyclization of the ring-opened intermediate.[4]

-

After warming for some time, the mixture is diluted with 2-3 parts of ice-water by volume.[4]

-

The resulting precipitate is filtered off and washed with dilute acetic acid and then with water until free of pyridine.[4]

-

The crude this compound is recrystallized from ethanol to yield the pure product.[4]

Visualizations

The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the one-step synthesis.

Caption: Generalized experimental workflow for the one-step synthesis.

References

Key intermediates in nitrofuran drug synthesis

An In-depth Technical Guide to the Core Intermediates in Nitrofuran Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical intermediates essential for the synthesis of nitrofuran-based drugs. Nitrofuran antibiotics, a class of synthetic broad-spectrum antimicrobial agents, are distinguished by the presence of a 5-nitrofuran ring. Their continued relevance in treating various bacterial and protozoal infections, particularly in an era of growing antibiotic resistance, underscores the importance of understanding their synthesis. This document details the synthesis, quantitative data, and experimental protocols for the pivotal intermediates that form the backbone of widely used nitrofuran drugs such as Nitrofurantoin, Furazolidone, and Nitrofurazone.

The synthesis of most nitrofuran drugs converges on a few key intermediates. The primary building block is typically a 5-nitro-2-substituted furan (B31954) ring, which is then condensed with a side-chain-containing molecule. The most critical of these intermediates are 5-Nitro-2-furaldehyde (B57684) (or its more stable diacetate precursor) and various hydrazine (B178648) derivatives.

5-Nitro-2-furaldehyde and its Diacetate

5-Nitro-2-furaldehyde is a cornerstone intermediate in the synthesis of numerous nitrofuran drugs.[1] Its synthesis involves the nitration of furfural, a bio-based compound.[1] However, due to the sensitivity of the aldehyde group to the harsh conditions of nitration, it is often protected as a diacetate.[2] This leads to the formation of 5-Nitro-2-furaldehyde diacetate , a more stable and commonly used precursor.[3]

Quantitative Data for Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Furaldehyde | [3][4] |

| Reagents | Acetic anhydride (B1165640), Nitric acid, Sulfuric acid (catalyst) | [3][4] |

| Reaction Temperature | 0 °C to -10 °C | [4][5] |

| Reaction Time | ~1 hour for nitration | [3][4] |

| Yield | 40% | [6] |

| Melting Point | 92.5 °C (recrystallized) | [6] |

Experimental Protocol: Synthesis of this compound[3][4]

-

Preparation of Nitrating Mixture : A nitrating mixture is prepared by slowly adding concentrated nitric acid to acetic anhydride at 0°C, followed by a catalytic amount of concentrated sulfuric acid.[3]

-

Nitration : Freshly distilled 2-furaldehyde is added dropwise to the nitrating mixture over approximately 45 minutes, while maintaining the temperature at 0°C.[3][4] The mixture is stirred for an additional hour at this temperature.[3]

-

Work-up and Isolation : The reaction is quenched by pouring the mixture into water, which promotes the precipitation of a white solid.[4] This crude product is then stirred at room temperature for 30 minutes.[4]

-

Purification : The precipitate is collected by filtration and can be recrystallized from ethanol (B145695) to yield pure this compound.[6]

The subsequent hydrolysis of the diacetate, typically using a strong mineral acid like sulfuric acid, yields 5-nitro-2-furaldehyde.[6][7]

Semicarbazide (B1199961) Hydrochloride

Semicarbazide hydrochloride is a key intermediate, particularly for the synthesis of Nitrofurazone (also known as 5-nitro-2-furaldehyde semicarbazone).[8] It is typically prepared from the reaction of hydrazine with a source of a carbamoyl (B1232498) group, such as urea (B33335) or potassium cyanate (B1221674).[9][10][11]

Quantitative Data for Synthesis of Semicarbazide Hydrochloride

| Parameter | Value | Reference |

| Starting Materials | Hydrazine sulfate (B86663), Sodium carbonate, Potassium cyanate | [9] |

| Intermediate | Acetone-semicarbazone | [9] |

| Final Reagent | Concentrated Hydrochloric Acid | [9] |

| Yield | ~80% (for acetone-semicarbazone intermediate) | [9] |

| Melting Point | 173 °C (with decomposition) | [9] |

Experimental Protocol: Synthesis of Semicarbazide Hydrochloride from Hydrazine Sulfate[9]

-

Formation of Hydrazine Solution : Hydrazine sulfate and sodium carbonate are dissolved in water.

-

Reaction with Cyanate : The solution is warmed to 50-60°C, and an aqueous solution of potassium cyanate is added slowly.

-

Formation of Acetone-Semicarbazone : After allowing the reaction to proceed overnight, the filtrate is treated with acetone (B3395972) and left for 24 hours. The mixture is then evaporated to dryness.

-

Extraction : The dry residue is extracted with ethyl alcohol using a Soxhlet extractor to yield acetone-semicarbazone.

-

Hydrolysis to Hydrochloride : The acetone-semicarbazone is warmed gently with concentrated hydrochloric acid. Upon cooling, semicarbazide hydrochloride crystallizes as colorless needles.

-

Isolation : The product is filtered and washed with a small amount of alcohol and ether.

References

- 1. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 92-55-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]

- 8. Facile synthesis of 14 C-nitrofurazone from 14 C-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide on the Solubility and Stability of 5-Nitro-2-furaldehyde Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 5-Nitro-2-furaldehyde (B57684) diacetate. The information is intended to support research, development, and formulation activities involving this compound.

Core Concepts: Solubility Profile

Table 1: Qualitative Solubility of 5-Nitro-2-furaldehyde Diacetate

| Solvent Class | Solvent Examples | Solubility Description |

| Aqueous | Water | Slightly Soluble |

| Chlorinated | Chloroform | Slightly Soluble |

| Alcohols | Methanol | Very Slightly Soluble |

| Ethanol | Soluble | |

| Ketones | Acetone | Soluble |

This data is compiled from various chemical supplier safety data sheets and product information pages.

Core Concepts: Stability Profile

This compound is an unstable molecule susceptible to degradation under several environmental conditions. Understanding its stability profile is critical for defining appropriate storage, handling, and formulation strategies to ensure its integrity.

General Stability

Under normal, ambient conditions in a dry, dark environment, this compound is considered relatively stable. However, it is incompatible with strong acids, strong bases, and oxidizing agents.

Stress-Induced Degradation

Stress testing reveals the intrinsic stability of a molecule and helps in identifying potential degradation products and pathways.

Table 2: Stability of this compound under Stress Conditions

| Stress Condition | Observations | Primary Degradation Product |

| High Temperature | Significant degradation occurs. This is a major factor in its instability. | 5-Nitro-2-furaldehyde |

| High Humidity | Degradation is observed. Standard packaging may not offer adequate protection. | 5-Nitro-2-furaldehyde |

| Light Exposure | The compound is light-sensitive. Amber or opaque packaging offers some protection. | 5-Nitro-2-furaldehyde and other photoproducts.[1] |

| Acidic Conditions | Susceptible to hydrolysis, likely leading to the formation of 5-nitro-2-furaldehyde and acetic acid. | 5-Nitro-2-furaldehyde |

| Alkaline Conditions | Susceptible to hydrolysis, likely leading to the formation of 5-nitro-2-furaldehyde and acetic acid. | 5-Nitro-2-furaldehyde |

The primary degradation pathway involves the hydrolysis of the diacetate group to yield 5-nitro-2-furaldehyde.

Caption: Degradation Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound. These protocols are based on established pharmaceutical analysis techniques and can be adapted as needed.

Solubility Determination: Shake-Flask Method